4-chloro-2-(1H-pyrazol-1-yl)aniline
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Overview
Description
4-chloro-2-(1H-pyrazol-1-yl)aniline is a chemical compound with the CAS Number: 947154-37-2. It has a molecular weight of 193.64 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrazole-based ligands, which includes this compound, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another method involves a substituted aniline and triethylamine being dissolved by dichloromethane, to which chloroacetyl chloride is added dropwise .Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H8ClN3/c10-7-2-3-8(11)9(6-7)13-5-1-4-12-13/h1-6H,11H2 . This indicates the presence of 9 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms in the molecule.Chemical Reactions Analysis
Pyrazole-based ligands, including this compound, have been found to exhibit catalytic properties in the oxidation reaction of catechol to o-quinone .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 58-60 degrees Celsius .Scientific Research Applications
4-Chloro-2-(1H-pyrazol-1-yl)aniline is used as an intermediate in the synthesis of a number of pharmaceuticals, agrochemicals, and heterocyclic compounds. It has been used in the synthesis of a variety of drugs, including the anti-inflammatory drug diclofenac, the anti-arrhythmic drug amiodarone, and the anti-ulcer drug lansoprazole. This compound has also been used in the synthesis of a number of agrochemicals, including the herbicides bromoxynil and atrazine, as well as the insecticides carbofuran and methomyl.
Mechanism of Action
Target of Action
Pyrazole derivatives, which include this compound, are known for their diverse pharmacological effects . They have been associated with a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s known that pyrazole derivatives interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Pyrazole derivatives have been found to interact with a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound greatly influence its bioavailability and efficacy .
Result of Action
Pyrazole derivatives are known to exert a variety of effects at the molecular and cellular level, often resulting in the inhibition or activation of specific biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Advantages and Limitations for Lab Experiments
The major advantage of using 4-chloro-2-(1H-pyrazol-1-yl)aniline in laboratory experiments is its low toxicity. It is generally considered to be non-toxic, with an LD50 of greater than 2000 mg/kg. This makes it a safe and effective compound for use in laboratory experiments. However, this compound is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for the use of 4-chloro-2-(1H-pyrazol-1-yl)aniline. One potential direction is the development of new pharmaceuticals and agrochemicals based on this compound. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic agents. Finally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods for its production.
Synthesis Methods
4-Chloro-2-(1H-pyrazol-1-yl)aniline can be synthesized via a two-step reaction. The first step involves the reaction of aniline with chloroacetyl chloride to form 4-chloro-2-chloroacetyl aniline. This reaction is typically carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid. The second step involves the reaction of the 4-chloro-2-chloroacetyl aniline with hydrazine hydrate to produce this compound.
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302, H312, H315, H319, H332, H335, indicating potential harm if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
4-chloro-2-pyrazol-1-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-2-3-8(11)9(6-7)13-5-1-4-12-13/h1-6H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUBGBQBWKWFDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=CC(=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
947154-37-2 |
Source
|
Record name | 4-chloro-2-(1H-pyrazol-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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